TP003

Vue d'ensemble

Description

TP 003 est un nouvel agoniste non sélectif du site benzodiazépinique des récepteurs de l'acide gamma-aminobutyrique de type A. Il présente une affinité pour différents sous-types de récepteurs de l'acide gamma-aminobutyrique de type A, notamment alpha1beta2gamma2, alpha2beta3gamma2, alpha3beta3gamma2 et alpha5beta2gamma2. TP 003 présente une activité anxiolytique et anticonvulsivante partielle via le récepteur alpha2 de l'acide gamma-aminobutyrique de type A .

Analyse Des Réactions Chimiques

TP 003 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde pour la dissolution et l'éthanol pour la solubilité. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, conservant la structure de base tout en introduisant des groupes fonctionnels qui améliorent son activité .

Applications de la recherche scientifique

TP 003 est principalement utilisé dans la recherche scientifique en raison de ses propriétés uniques en tant qu'agoniste des récepteurs de l'acide gamma-aminobutyrique de type A. Il a été démontré qu'il produisait des effets anxiolytiques chez les modèles de rongeurs, en particulier dans le test du labyrinthe en croix surélevé, par l'action du sous-type de récepteur alpha2 de l'acide gamma-aminobutyrique de type A. De plus, TP 003 provoque une sédation médiée par l'alpha1 du récepteur de l'acide gamma-aminobutyrique de type A et une relaxation musculaire médiée par l'alpha3 du récepteur de l'acide gamma-aminobutyrique de type A chez la souris . Ces propriétés font de TP 003 un outil précieux pour l'étude des mécanismes de l'anxiété, de la sédation et de la relaxation musculaire.

Mécanisme d'action

TP 003 agit comme un modulateur allostérique positif au niveau du site de liaison des benzodiazépines des récepteurs de l'acide gamma-aminobutyrique de type A. En se liant à ce site, TP 003 améliore les effets de l'acide gamma-aminobutyrique, le principal neurotransmetteur inhibiteur du système nerveux central. Cette modulation conduit à une augmentation de l'afflux d'ions chlorure, à l'hyperpolarisation du neurone et, en fin de compte, à une réduction de l'excitabilité neuronale. Les effets anxiolytiques du composé sont principalement médiés par les récepteurs alpha2 de l'acide gamma-aminobutyrique de type A .

Applications De Recherche Scientifique

TP 003 is primarily used in scientific research due to its unique properties as a gamma-aminobutyric acid type A receptor agonist. It has been shown to produce anxiolytic-like effects in rodent models, particularly in the elevated plus maze test, via action at the alpha2gamma-aminobutyric acid type A receptor subtype. Additionally, TP 003 evokes gamma-aminobutyric acid type A alpha1 mediated sedation and gamma-aminobutyric acid type A alpha3 mediated muscle relaxation in mice . These properties make TP 003 valuable in the study of anxiety, sedation, and muscle relaxation mechanisms.

Mécanisme D'action

TP 003 acts as a positive allosteric modulator at the benzodiazepine binding site of gamma-aminobutyric acid type A receptors. By binding to this site, TP 003 enhances the effects of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, reduced neuronal excitability. The compound’s anxiolytic effects are primarily mediated through the alpha2gamma-aminobutyric acid type A receptors .

Comparaison Avec Des Composés Similaires

TP 003 est structurellement distinct des benzodiazépines traditionnelles, bien qu'il partage des effets similaires. Il est classé comme un anxiolytique non benzodiazépinique. Des composés similaires incluent d'autres modulateurs des récepteurs de l'acide gamma-aminobutyrique de type A tels que le diazépam et des dérivés d'imidazopyridine comme le L-838,417. La structure chimique unique de TP 003 et son affinité sélective pour des sous-types spécifiques de récepteurs de l'acide gamma-aminobutyrique de type A le distinguent de ces composés .

Méthodes De Préparation

La synthèse de TP 003 implique plusieurs étapes, commençant par la préparation de la liqueur mère. Par exemple, 2 milligrammes du composé peuvent être dissous dans 50 microlitres de diméthylsulfoxyde pour obtenir une concentration de liqueur mère de 40 milligrammes par millilitre . Les voies de synthèse spécifiques et les conditions de réaction pour la production industrielle ne sont pas facilement disponibles dans le domaine public.

Propriétés

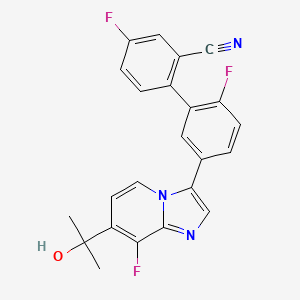

IUPAC Name |

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108234 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628690-75-5 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.